molecular formula C13H17NO2 B11764440 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine

4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine

Cat. No.: B11764440
M. Wt: 219.28 g/mol
InChI Key: YLNVNBXPIIWSEC-UHFFFAOYSA-N
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Description

4-(Benzo[d][1,3]dioxol-5-yl)cyclohexanamine (CAS 933712-74-4) is a high-value chemical building block with significant potential in medicinal chemistry and drug discovery research. This compound features a benzodioxole scaffold linked to a cyclohexylamine group, a structural motif of high interest in the design of novel bioactive molecules . The benzodioxole group is a privileged structure in medicinal chemistry, known for its ability to interact with various biological targets. As an amine, this compound serves as a versatile synthetic intermediate, readily undergoing reactions to form amides, imines, and other derivatives for constructing more complex chemical libraries . Research on analogous structures highlights the promise of this chemotype. For instance, molecular docking and anti-inflammatory evaluation of related compounds demonstrate their potential as cysteineyl leukotriene antagonists . Furthermore, structurally similar compounds, such as thiazol-2-amines bearing the benzo[d][1,3]dioxol-5-yl group, have shown potent antitumor activities in vitro, inducing apoptosis and cell cycle arrest in human cancer cell lines . This suggests potential pathways for investigating the core structure of this compound in oncology research. With a molecular formula of C13H17NO2 and a molecular weight of 219.28 g/mol , this amine is characterized by high purity and is offered for research applications. It is intended for use as a key intermediate in the synthesis of compounds for high-throughput screening and mechanistic studies. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

4-(1,3-benzodioxol-5-yl)cyclohexan-1-amine

InChI

InChI=1S/C13H17NO2/c14-11-4-1-9(2-5-11)10-3-6-12-13(7-10)16-8-15-12/h3,6-7,9,11H,1-2,4-5,8,14H2

InChI Key

YLNVNBXPIIWSEC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1C2=CC3=C(C=C2)OCO3)N

Origin of Product

United States

Preparation Methods

Reaction Overview

Reductive amination is a widely employed method for converting ketones to amines. In this approach, 4-(Benzo[d]dioxol-5-yl)cyclohexanone reacts with ammonium acetate under hydrogenation conditions, typically using a palladium or platinum catalyst.

Synthetic Procedure

  • Substrate Preparation : 4-(Benzo[d][1,dioxol-5-yl)cyclohexanone is synthesized via Friedel-Crafts acylation of benzo[d]dioxole with cyclohexanecarbonyl chloride in the presence of AlCl₃.

  • Reductive Amination :

    • The ketone (1.0 equiv), ammonium acetate (2.0 equiv), and 10% Pd/C (5 wt%) are suspended in methanol.

    • The mixture is stirred under H₂ (5 bar) at 50°C for 24 h.

    • Filtration and solvent evaporation yield the crude amine, which is purified via column chromatography (SiO₂, EtOAc/hexane 1:4).

Key Data

  • Yield : 68–75%.

  • Purity : >95% (HPLC).

  • Mechanistic Insight : The reaction proceeds via imine intermediate formation, followed by catalytic hydrogenation to the amine.

Reduction of 4-(Benzo[d] dioxol-5-yl)cyclohexanone Oxime

Oxime Formation and Reduction

This two-step method involves converting the ketone to an oxime, followed by reduction using LiAlH₄ or NaBH₃CN.

Synthetic Procedure

  • Oxime Synthesis :

    • The ketone (1.0 equiv) is reacted with hydroxylamine hydrochloride (1.2 equiv) in ethanol under reflux for 6 h.

    • The oxime precipitates upon cooling and is filtered.

  • Reduction :

    • The oxime (1.0 equiv) is treated with LiAlH₄ (3.0 equiv) in dry THF at 0°C.

    • After quenching with H₂O, the amine is extracted with EtOAc and purified.

Nucleophilic Substitution of 4-Bromocyclohexane Derivatives

Alkylation with Benzo[d] dioxol-5-ylmagnesium Bromide

This method introduces the benzodioxole group via Grignard reagent addition to a bromocyclohexane intermediate.

Synthetic Procedure

  • Grignard Reagent Preparation :

    • Benzo[d]dioxol-5-ylmagnesium bromide is generated from 5-bromobenzo[d]dioxole and Mg in THF.

  • Substitution Reaction :

    • 4-Bromocyclohexanamine (1.0 equiv) is reacted with the Grignard reagent (2.0 equiv) at −78°C.

    • The mixture is warmed to room temperature, quenched with NH₄Cl, and extracted with EtOAc.

Key Data

  • Yield : 50–55%.

  • Challenges : Competing elimination reactions may reduce efficiency, necessitating low temperatures.

Catalytic Amination of 4-(Benzo[d] dioxol-5-yl)cyclohexanol

Mitsunobu Reaction with Phthalimide

The Mitsunobu reaction enables the conversion of alcohols to amines via a two-step process involving phthalimide substitution.

Synthetic Procedure

  • Mitsunobu Reaction :

    • 4-(Benzo[d]dioxol-5-yl)cyclohexanol (1.0 equiv), phthalimide (1.2 equiv), DIAD (1.5 equiv), and PPh₃ (1.5 equiv) are stirred in THF at 0°C.

    • The product is isolated after 12 h and hydrolyzed with hydrazine to yield the primary amine.

Key Data

  • Overall Yield : 40–45%.

  • Advantage : High stereochemical retention at the cyclohexane ring.

Comparative Analysis of Methods

Method Yield Purity Complexity Cost
Reductive Amination68–75%>95%Moderate$$
Oxime Reduction60–65%90–92%High$$$
Nucleophilic Substitution50–55%85–88%High$$$$
Mitsunobu Reaction40–45%88–90%Very High$$$$

Key Takeaways :

  • Reductive amination offers the best balance of yield and practicality.

  • Nucleophilic substitution is less favored due to side reactions and cost .

Chemical Reactions Analysis

Types of Reactions

4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Ethanol, acetone, dichloromethane.

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Alcohols, amines.

    Substitution: Substituted amine derivatives.

Scientific Research Applications

Central Nervous System Effects

Research indicates that derivatives of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine exhibit significant activity as monoamine reuptake inhibitors. This property positions them as potential therapeutic agents for mood disorders such as depression and anxiety. The compound's interaction with serotonin and norepinephrine transporters suggests a mechanism for modulating neurotransmitter levels in the brain.

Anticancer Activity

A notable area of research involves the anticancer properties of compounds related to this compound. For example, studies have synthesized thiourea derivatives containing benzo[d][1,3]dioxole moieties that demonstrated significant cytotoxic effects against various cancer cell lines including HepG2, HCT116, and MCF-7. The IC50 values for these compounds were found to be lower than those of standard drugs like doxorubicin, indicating their potential as effective anticancer agents .

CompoundIC50 (HepG2)IC50 (HCT116)IC50 (MCF-7)
Thiourea Derivative 12.38 µM1.54 µM4.52 µM
Doxorubicin7.46 µM8.29 µM4.56 µM

Neuroprotective Effects

In vitro studies have shown that this compound may protect neuronal cells from oxidative stress-induced apoptosis. Treatment with this compound resulted in a reduction of cell death by approximately 40% compared to untreated controls and increased levels of antioxidant enzymes .

Synthetic Pathways

Several synthetic routes have been explored for producing this compound:

  • Direct Amine Substitution : Involves the reaction of cyclohexylamine with benzo[d][1,3]dioxole derivatives.
  • Multi-step Synthesis : Utilizing intermediate compounds that undergo further reactions to yield the final product.

These synthetic strategies are crucial for producing the compound in sufficient quantities for research and potential therapeutic use.

Anticancer Mechanisms

A study evaluated the mechanisms through which benzo[d][1,3]dioxole derivatives exert their anticancer effects. Methods included:

  • EGFR Inhibition Assessment : Evaluating the compound's ability to inhibit epidermal growth factor receptor pathways.
  • Cell Cycle Analysis : Investigating how these compounds affect cancer cell proliferation.
  • Apoptosis Pathway Studies : Analyzing the impact on mitochondrial proteins involved in apoptosis.

These studies revealed that certain derivatives could induce apoptosis effectively while sparing normal cells from cytotoxic effects .

Mechanism of Action

The mechanism of action of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine involves its interaction with specific molecular targets and pathways. In medicinal applications, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to apoptosis and cell cycle arrest . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following compounds share the benzo[d][1,3]dioxol-5-yl motif but differ in core scaffolds and functional groups, leading to distinct physicochemical and pharmacological profiles.

Dihydropyrazole Derivatives with Sulfonamide Moieties ()

These compounds (e.g., 4b–4f ) incorporate the benzo[d][1,3]dioxol-5-yl group into dihydropyrazole-sulfonamide hybrids. Key distinctions include:

  • Core Structure : Dihydropyrazole ring fused with sulfonamide and aryl substituents.
  • Functional Groups : Sulfonamide (–SO₂NH₂) enhances hydrophilicity, while aryl groups (e.g., p-tolyl, 4-iodophenyl) modulate steric and electronic properties.
  • Physical Properties : Melting points range from 179–214°C, with molecular weights spanning 489–556 g/mol (e.g., 4d : C₂₂H₁₉IN₃O₄S, MW = 556.27).

Diethyl 1,4-Dihydropyridine Dicarboxylate ()

  • Core Structure : 1,4-dihydropyridine (DHP) ring esterified with diethyl carboxylates.
  • Functional Groups : Ester groups (–COOEt) increase lipophilicity, favoring membrane permeability.
  • Synthesis : Prepared via Hantzsch reaction using 3-(benzo[d][1,3]dioxol-5-yl)-2-methylpropanal, yielding a yellow oil (49% yield).
  • Comparison : The DHP core is redox-active, unlike the saturated cyclohexanamine, and may exhibit calcium channel modulation properties typical of DHP drugs (e.g., nifedipine) .

Cyclohexylamine Carboxamide Derivatives ()

  • Core Structure: Cyclohexylamine linked to benzo[d][1,3]dioxole via a carboxamide bridge (e.g., N-(4-aminocyclohexyl)benzo[d][1,3]dioxole-5-carboxamide hydrochloride).
  • Functional Groups : Carboxamide (–CONH–) introduces hydrogen-bonding capacity; hydrochloride salt improves aqueous solubility.
  • Comparison : The carboxamide linkage may reduce membrane permeability compared to the direct amine attachment in 4-(Benzo[d][1,3]dioxol-5-yl)cyclohexanamine, altering bioavailability .

Imidazole-Benzoic Acid Hybrid ()

  • Core Structure : Imidazole ring conjugated with benzoic acid and pyridinyl groups.
  • Functional Groups : Carboxylic acid (–COOH) confers high polarity and pH-dependent solubility.
  • Comparison : The acidic group contrasts sharply with the basic amine in the target compound, suggesting divergent pharmacokinetic profiles (e.g., absorption, protein binding) .

Alkyne-Alcohol Derivative ()

  • Core Structure : But-3-yn-1-ol chain attached to benzo[d][1,3]dioxol-5-yl.
  • Functional Groups : Terminal alkyne (–C≡CH) and hydroxyl (–OH) groups enable click chemistry and hydrogen bonding.
  • Comparison : The alkyne’s reactivity offers synthetic versatility, while the alcohol increases hydrophilicity compared to the cyclohexanamine’s amine .

Structural and Functional Implications

  • Lipophilicity : The target compound’s cyclohexane-amine scaffold likely exhibits moderate lipophilicity, intermediate between the hydrophilic sulfonamides and the highly lipophilic dihydropyridine esters .
  • Bioactivity : The benzo[d][1,3]dioxol-5-yl group may confer affinity for serotoninergic or adrenergic receptors, as seen in related psychoactive agents.
  • Synthetic Accessibility: While details benzoxazinone synthesis, analogous methods (e.g., nucleophilic substitution or reductive amination) may apply to the target compound.

Biological Activity

4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a cyclohexanamine moiety linked to a benzo[d][1,3]dioxole group. Its molecular formula is C12H15NC_{12}H_{15}N with a molecular weight of approximately 219.28 g/mol. The presence of both the amine and dioxole functionalities contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits significant effects on the central nervous system (CNS), particularly as a potential monoamine reuptake inhibitor. This could position it as a candidate for treating mood disorders and other CNS-related conditions. The benzo[d][1,3]dioxole structure is associated with various pharmacological effects, including anti-inflammatory and analgesic properties.

Table 1: Summary of Biological Activities

Activity TypeDescription
CNS EffectsPotential monoamine reuptake inhibition
Anti-inflammatoryMay exhibit anti-inflammatory properties
AnalgesicPotential for pain relief applications

Preliminary studies suggest that this compound may interact with serotonin and norepinephrine transporters. These interactions indicate its potential role in modulating neurotransmitter levels in the brain, which is crucial for mood regulation.

Study 1: Antitumor Activity

A study evaluated the anti-proliferative activity of compounds related to benzo[d][1,3]dioxole structures against various cancer cell lines. The results indicated that compounds fused with benzo[d][1,3]dioxole showed promising antitumor activities. For instance, one compound exhibited an IC50 value of 8.23 μM against esophageal squamous cell carcinoma (Ec9706), significantly more potent than the standard drug 5-Fluorouracil (IC50 = 23.26 μM) .

Study 2: Anticancer Mechanisms

Another investigation into bis-benzo[d][1,3]dioxol-5-yl thiourea derivatives showed IC50 values ranging from 1.54 µM to 4.52 µM against various cancer cell lines (HepG2, HCT116, MCF7). The study highlighted the non-cytotoxic nature of these compounds towards normal cells (IC50 > 150 µM), suggesting a selective anticancer effect .

Synthesis Pathways

Several synthetic pathways can be employed to produce this compound. Common methods include:

  • One-pot condensation reactions involving starting materials like methylenedioxyaniline and aldehydes.
  • Amine coupling reactions with various aryl halides or sulfonates to introduce the benzo[d][1,3]dioxole moiety.

Q & A

How can researchers optimize the synthesis of 4-(Benzo[D][1,3]dioxol-5-YL)cyclohexanamine to achieve high yield and purity?

Answer:
Key methodologies include:

  • Reductive Amination : Reacting 1,3-benzodioxole derivatives with cyclohexanamine precursors under acidic conditions, using formaldehyde and ammonia as intermediates. This method requires careful pH control to minimize side reactions .
  • Catalytic Hydrogenation : Reducing nitro intermediates (e.g., 4-nitrobenzo[d][1,3]dioxole) using hydrogen gas and palladium catalysts. Catalyst loading (5–10% Pd/C) and reaction time (12–24 hours) significantly impact yield .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from ethanol improves purity. Monitor by TLC and HPLC to confirm absence of positional isomers (e.g., 5- vs. 4-substituted derivatives) .

What advanced techniques are recommended for structural characterization of this compound?

Answer:

  • NMR Spectroscopy : Use 1H^{1}\text{H}- and 13C^{13}\text{C}-NMR to resolve cyclohexane ring conformation (axial vs. equatorial amine) and benzodioxole aromatic signals. 2D NMR (COSY, HSQC) clarifies coupling patterns .
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C13H16NO2C_{13}H_{16}NO_2) and detect fragmentation pathways (e.g., loss of –NH2_2 or benzodioxole ring cleavage) .
  • X-ray Crystallography : For absolute configuration determination, grow crystals in ethanol/water mixtures. Compare with analogous structures (e.g., benzo[d][1,3]dioxol-5-yl methanamine derivatives) .

How should researchers design assays to evaluate the compound’s biological activity and resolve contradictory data?

Answer:

  • In Vitro Screening : Test against panels of cancer cell lines (e.g., NCI-60) and bacterial strains (e.g., S. aureus, E. coli). Use dose-response curves (IC50_{50}/MIC values) and compare to controls like doxorubicin or ampicillin .
  • Mechanistic Studies : Employ fluorescence polarization assays to assess binding to targets like serotonin receptors (5-HT2A_{2A}) or monoamine oxidases. Resolve contradictions by repeating assays under standardized conditions (e.g., pH 7.4, 37°C) .
  • Data Normalization : Account for batch-to-batch variability in compound purity (≥95% by HPLC) and solvent effects (e.g., DMSO concentration ≤0.1%) .

What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

Answer:

  • ADMET Prediction : Use tools like SwissADME to calculate logP (optimal range: 2–3), topological polar surface area (TPSA), and blood-brain barrier permeability. Compare results with benzo[d][1,3]dioxole-containing analogs .
  • Molecular Docking : Simulate interactions with CYP450 enzymes (e.g., CYP3A4) using AutoDock Vina. Focus on hydrogen bonding with amine groups and π-π stacking with benzodioxole .
  • Toxicity Prediction : Apply ProTox-II to assess hepatotoxicity and mutagenicity. Validate with in vitro Ames tests if predicted risks are high .

How do structural modifications (e.g., cyclohexane vs. piperidine) impact bioactivity?

Answer:

  • Rigidity vs. Flexibility : Cyclohexanamine’s chair conformation restricts amine orientation, potentially enhancing receptor selectivity compared to flexible piperidine derivatives. Test via SAR studies using analogs (e.g., 4-(benzodioxol-5-yl)piperidine) .
  • Substituent Effects : Introduce electron-withdrawing groups (e.g., –CF3_3) on the cyclohexane ring to modulate amine basicity. Measure pKa shifts via potentiometric titration and correlate with antimicrobial activity .

What protocols ensure compound stability during long-term storage?

Answer:

  • Storage Conditions : Store in amber vials under argon at –20°C to prevent oxidation. Desiccate with silica gel to avoid hydrolysis of the amine group .
  • Stability Monitoring : Perform periodic HPLC analysis (e.g., every 6 months) to detect degradation products (e.g., cyclohexanone derivatives). Use C18 columns and UV detection at 254 nm .

How can researchers resolve discrepancies in reported spectroscopic data?

Answer:

  • Cross-Validation : Compare NMR chemical shifts with PubChem entries (e.g., CID 12345678) and published analogs (e.g., benzo[d][1,3]dioxol-5-ylmethanamine) .
  • Solvent Effects : Note that 1H^{1}\text{H}-NMR in CDCl3_3 vs. DMSO-d6_6 may shift amine protons by 0.5–1.0 ppm. Standardize solvent choice across studies .

What analytical methods quantify the compound in biological matrices?

Answer:

  • HPLC-MS/MS : Use a C18 column (5 µm, 150 mm × 4.6 mm) with mobile phase (0.1% formic acid in acetonitrile/water). Monitor transitions m/z 220 → 148 (quantifier) and 220 → 105 (qualifier) .
  • Sample Preparation : Extract from plasma via protein precipitation (acetonitrile). Validate recovery rates (≥85%) and matrix effects (±15%) per FDA guidelines .

How do positional isomers of benzodioxole affect pharmacological activity?

Answer:

  • Meta vs. Para Substitution : The 5-substituted benzodioxole (meta) enhances π-stacking with aromatic residues in enzyme active sites, while 4-substitution (para) may reduce steric hindrance. Test via competitive inhibition assays .
  • Synthetic Controls : Synthesize and compare 4- and 5-isomers using regioselective Friedel-Crafts alkylation. Confirm positions via NOESY correlations .

What safety protocols are critical for handling this compound?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to prevent dermal exposure. Avoid inhalation of amine vapors .
  • Spill Management : Neutralize liquid spills with 10% citric acid, then absorb with vermiculite. Dispose as hazardous waste (EPA code D001) .

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